molecular formula C13H24O11 B119357 Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside CAS No. 78962-39-7

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Cat. No.: B119357
CAS No.: 78962-39-7
M. Wt: 356.32 g/mol
InChI Key: ZQPVHVKWCGZNDW-OGVZYCONSA-N
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Description

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is a complex carbohydrate derivative that belongs to the class of o-glycosyl compounds. It is a disaccharide composed of two mannose units linked through a glycosidic bond. This compound is significant in various biochemical and microbiological studies due to its unique structural properties and biological activities .

Mechanism of Action

Target of Action

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside (M 6-O-MM) is known to have a profound affinity with distinct receptors implicated in cellular signaling cascades . It is a competitor inhibitor of the binding of mannose by Escherichia coli . This means that it competes with mannose for the same binding site on the bacteria, thereby inhibiting the bacteria’s ability to bind to mannose.

Mode of Action

M 6-O-MM interacts with its targets by binding to the same site as mannose on Escherichia coli . This competitive inhibition prevents the bacteria from binding to mannose, which can disrupt the bacteria’s normal function and potentially inhibit its growth or survival.

Biochemical Pathways

Given its role as a mannose competitor, it is likely involved in the modulation of carbohydrate metabolism and glycosylation mechanisms .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of M 6-O-MM’s action are largely dependent on its interaction with its targets. By inhibiting the binding of mannose by Escherichia coli, M 6-O-MM can disrupt the bacteria’s normal function, which may lead to a decrease in bacterial growth or survival .

Action Environment

The action, efficacy, and stability of M 6-O-MM can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion

Biochemical Analysis

Biochemical Properties

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside interacts with various enzymes, proteins, and other biomolecules. It is a competitor inhibitor of the binding of mannose by Escherichia coli . This compound has been used in studies involving the antiviral agent cyanovirin-N and oligomannosides .

Cellular Effects

The effects of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Metabolic Pathways

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

The subcellular localization of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside typically involves the glycosylation of methyl alpha-D-mannopyranoside with an appropriate mannose donor. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond. Common reaction conditions include the use of solvents like methanol and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced sugar alcohols, and substituted glycosides .

Scientific Research Applications

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside is unique due to its specific glycosidic linkage and the presence of two mannose units. This structure imparts distinct biological activities and makes it a valuable tool in glycobiology research .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVHVKWCGZNDW-OGVZYCONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000164
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78962-39-7
Record name Methyl 6-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the substrate specificity of 1,2-alpha-mannosidase from Aspergillus saitoi relate to Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside?

A1: The research by [] focuses on the enzymatic activity of 1,2-alpha-mannosidase and reveals its specificity for hydrolyzing alpha-1,2-mannosidic linkages. While the study doesn't directly investigate Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, it's important to note that this disaccharide contains an alpha-1,6-mannosidic linkage. Therefore, 1,2-alpha-mannosidase would not hydrolyze this specific disaccharide due to its linkage specificity.

Q2: How does the synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside compare to other similar disaccharides?

A2: The synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, as described in [], involves a series of protection, glycosylation, and deprotection steps. This method aligns with general carbohydrate synthesis strategies, utilizing Helferich glycosylation and Zemplén deacetylation. Comparing it to the synthesis of other disaccharides like Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-mannopyranoside, the key difference lies in the regioselective introduction of the second mannose unit at the 3-O or 6-O position of the methyl-alpha-D-mannopyranoside acceptor. These subtle differences in structure can significantly impact their interactions with enzymes and biological systems.

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